3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile is an organic compound notable for its complex structure, which includes a chlorophenyl group, trifluoromethyl group, hydroxyl group, and nitrile group. This compound is classified under nitriles and is recognized for its potential applications in various scientific fields, including medicinal chemistry and materials science. Its molecular formula is with a molecular weight of approximately .
The synthesis of 3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile typically involves a nucleophilic addition reaction. A common method includes the reaction of 4-chlorobenzaldehyde with trifluoroacetonitrile in the presence of a base such as sodium hydride. The process generally requires anhydrous solvents and controlled temperatures to maximize yield and purity.
The molecular structure of 3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile can be represented using various chemical notation systems:
C1=CC(=CC=C1C(CC#N)(C(F)(F)F)O)Cl
DWTBMFYQRICHFK-UHFFFAOYSA-N
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
CAS Number | 950476-83-2 |
Physical State | Solid |
3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile can undergo several types of chemical reactions:
The mechanism of action for 3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors that are crucial for various biological processes. The exact molecular targets can vary based on the application context but often relate to its potential antimicrobial or anticancer properties .
The compound exhibits notable chemical stability under standard laboratory conditions but may react under specific conditions as outlined in the reactions section.
Property | Value |
---|---|
Boiling Point | Not specified |
Hazard Statements | H302-H315-H319-H335 |
3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile has a variety of applications across different scientific domains:
This compound's diverse applications highlight its significance in both research and industrial contexts.
CAS No.: 90212-80-9
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7